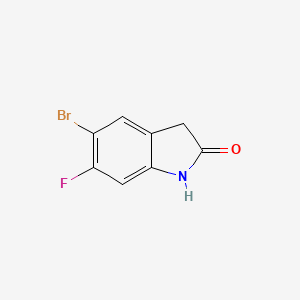

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Overview

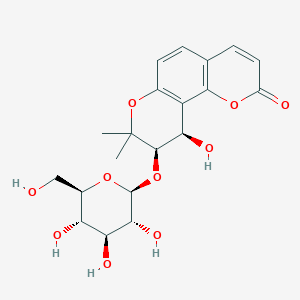

Description

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a chemical compound with the linear formula C8H5BRFNO . It has a molecular weight of 230.04 . The IUPAC name for this compound is 5-bromo-6-fluoro-1H-indol-2-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is stored at room temperature .Scientific Research Applications

Synthesis and Antitumor Activities

A study by Fan Houxing (2009) highlighted the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole, leading to compounds with significant in vitro antitumor activities against various cell lines, outperforming sunitinib in some cases (Fan Houxing, 2009).

Chemical Synthesis Techniques

Schlosser et al. (2006) detailed the preparation of indolecarboxylic acids with fluorine and carboxy groups, including methods starting from bromo- or iodofluoroindoles, indicating a versatile approach to accessing various fluorine-substituted indoles (Schlosser et al., 2006).

Manganese(II) Complexes and Microbial Activity

Sharma et al. (2016) synthesized novel manganese(II) complexes using ligands derived from halo-substituted 1H-indole-2,3-diones. These complexes exhibited in vitro activity against various bacteria and fungi, showing potential biological significance (Sharma et al., 2016).

Fluorescence Decay in Proteins

Liu et al. (2005) investigated the fluorescence decay of 5-fluorotryptophan in proteins, finding that fluoro substitution affects the ionization potential of indole and influences electron transfer quenching, which is crucial for understanding protein behavior at a molecular level (Liu et al., 2005).

Crystal Structure Analysis

The study by Barakat et al. (2017) focused on the crystal structure, Hirshfeld surface analysis, and thermal properties of a compound derived from 5-bromo-1H-indole, offering insights into the intermolecular interactions and stability of such compounds (Barakat et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Mechanism of Action

- The primary target of 5-bromo-6-fluoroindolin-2-one is an E3 ligase . E3 ligases play a crucial role in the ubiquitination process, where they attach ubiquitin molecules to proteins, marking them for proteolysis (degradation). By activating E3 ligase, this compound enhances protein ubiquitination .

Target of Action

Properties

IUPAC Name |

5-bromo-6-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQWHJXRXKNXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-66-7 | |

| Record name | 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)